N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Description
The compound N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide features an anthraquinone core substituted at the 1-position with an acetamide group bearing a 6-methylbenzimidazole sulfanyl moiety.
Properties
CAS No. |
6292-36-0 |
|---|---|
Molecular Formula |
C24H17N3O3S |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C24H17N3O3S/c1-13-9-10-17-19(11-13)27-24(26-17)31-12-20(28)25-18-8-4-7-16-21(18)23(30)15-6-3-2-5-14(15)22(16)29/h2-11H,12H2,1H3,(H,25,28)(H,26,27) |
InChI Key |
NMSPLEZYVZEKOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxoanthracen-1-yl)-2-[(5-methyl-3H-benzoimidazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Anthracene Derivative: Starting with anthracene, oxidation reactions can be employed to introduce the 9,10-dioxo functionality.
Synthesis of the Benzimidazole Derivative: The benzimidazole ring can be synthesized from o-phenylenediamine and a suitable carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the anthracene and benzimidazole derivatives through a sulfanyl acetamide linkage, often using reagents like thionyl chloride or other coupling agents under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxoanthracen-1-yl)-2-[(5-methyl-3H-benzoimidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, potentially altering its electronic properties.
Substitution: Functional groups on the benzimidazole ring can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroxyanthracene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a probe in various analytical techniques.
Biology
In biological research, derivatives of this compound might be explored for their potential as fluorescent markers or as inhibitors of specific enzymes.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry
In industry, the compound might find applications in the development of organic semiconductors or as a component in advanced materials.
Mechanism of Action
The mechanism of action for N-(9,10-dioxoanthracen-1-yl)-2-[(5-methyl-3H-benzoimidazol-2-yl)sulfanyl]acetamide would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Antioxidant and Antiplatelet Activity
- Target Compound vs. R-Thio Analogues: The benzimidazole sulfanyl group in the target compound may enhance radical scavenging due to the aromatic heterocycle’s redox activity, similar to Compound 10 (), which showed inhibition of ADP-induced platelet aggregation and oxidative protein modification . Positional isomerism is critical: 1-substituted anthraquinones exhibit superior antioxidant activity compared to 2-substituted isomers.
- Comparison with Oleamide Derivative (Inh. 2) : The oleamide’s long aliphatic chain prioritizes hydrophobicity for corrosion inhibition , whereas the target compound’s polar benzimidazole group suggests better solubility in biological matrices.
Electronic and Steric Effects
- The target compound’s benzimidazole sulfanyl group may balance electron donation (sulfur lone pairs) and steric bulk.
Key Research Findings and Implications
Substituent Position Matters: 1-Substituted anthraquinones consistently outperform 2-substituted isomers in bioactivity, highlighting the importance of regiochemistry .
Biological vs. Industrial Applications : While benzamide/acetamide derivatives are explored for catalysis, thioacetamides with aromatic substituents (e.g., benzimidazole) show promise in pharmaceuticals due to enhanced bioactivity .
Biological Activity
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of antitumor agents. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a benzimidazole moiety and an anthracene derivative. The molecular formula is with a molecular weight of approximately 362.43 g/mol. The presence of the N,O-bidentate directing group suggests potential for metal-catalyzed reactions.
Structural Formula
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. The mechanisms of action often involve interference with cellular proliferation and apoptosis pathways.
Case Study: Antitumor Efficacy
In a study published in Molecules, various synthesized compounds containing benzimidazole and anthracene derivatives were tested against several cancer cell lines including A549 (lung cancer), HCC827, and NCI-H358. The results showed that:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 6.26 ± 0.33 | HCC827 |
| Compound B | 20.46 ± 8.63 | NCI-H358 |
| Compound C | 16.00 ± 9.38 | A549 |
These findings suggest that derivatives with similar structures may possess comparable antitumor properties, highlighting the significance of the anthracene core in enhancing biological activity .
Antimicrobial Activity
In addition to antitumor properties, compounds featuring the benzimidazole moiety have been evaluated for antimicrobial activity against various pathogens. Testing included both Gram-positive and Gram-negative bacteria.
Results Summary
In vitro studies demonstrated that certain derivatives exhibited notable antibacterial effects:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5 µg/mL |
| Escherichia coli | 10 µg/mL |
These results indicate the potential for developing new antimicrobial agents based on this compound's structure .
Synthesis of the Compound
The synthesis of this compound involves several steps:
- Formation of Benzimidazole Derivative : The initial step includes the reaction of 6-methylbenzimidazole with appropriate acyl chlorides.
- Coupling Reaction : The anthracene derivative is coupled with the benzimidazole derivative under controlled conditions to form the target amide.
- Purification : The final product is purified using column chromatography to obtain high purity suitable for biological testing.
Reaction Scheme
Q & A
Q. Q1: What are the standard synthetic routes for N-(9,10-dioxoanthracen-1-yl) acetamide derivatives, and how can purity be optimized?
Methodological Answer: The synthesis typically begins with anthracene oxidation to 9,10-anthraquinone, followed by functionalization at the 1-position. Key steps include:
- Nitration/Amination : Introducing the amino group via nitration (HNO₃/H₂SO₄) and subsequent reduction (e.g., Fe/HCl) .
- Acetamide Formation : Reacting the aminoanthraquinone with 2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl chloride in dry THF under nitrogen, using triethylamine as a base .
- Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) or recrystallization (DMF/water) yields >90% purity. HPLC (C18 column, acetonitrile/water gradient) confirms purity, with UV detection at 254 nm .
Q. Q2: How can competing side reactions (e.g., over-oxidation or dimerization) be mitigated during synthesis?
Methodological Answer:
- Controlled Oxidation : Use mild oxidizing agents (e.g., MnO₂ instead of KMnO₄) to prevent over-oxidation of the anthracene core .
- Protection Strategies : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) before sulfanyl acetamide coupling to avoid undesired dimerization .
- In Situ Monitoring : Employ FTIR to track carbonyl (C=O) peaks at 1670–1700 cm⁻¹ and adjust reaction time to prevent byproduct formation .
Structural Characterization
Q. Q3: What spectroscopic and computational methods validate the structure of this compound?
Methodological Answer:
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: anthraquinone protons at δ 8.2–8.5 (multiplet), benzimidazole protons at δ 7.3–7.6 (doublet), and acetamide NH at δ 10.2 (broad singlet) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 280.08486 (calc. 280.0848) .
- Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry and predict UV-Vis spectra (λmax ≈ 420 nm), aligning with experimental data .
Biological Activity Profiling
Q. Q4: What assays are suitable for evaluating this compound’s antioxidant and antiplatelet activity?
Methodological Answer:
- Antioxidant Assays :
- DPPH Radical Scavenging : Measure IC₅₀ in ethanol, comparing to ascorbic acid .
- Lipid Peroxidation Inhibition : Use rat liver microsomes with thiobarbituric acid reactive substances (TBARS) assay .
- Antiplatelet Activity :
- Platelet Aggregation (Turbidimetry) : Induce aggregation with ADP (10 μM) in human platelet-rich plasma; report % inhibition at 50 μM .
Q. Q5: How can researchers investigate the molecular targets of this compound in cancer cells?
Methodological Answer:
- Target Identification :
- Pull-Down Assays : Immobilize the compound on sepharose beads, incubate with cell lysates, and identify bound proteins via LC-MS/MS .
- Kinase Profiling : Screen against a panel of 100 kinases (e.g., EGFR, VEGFR2) at 10 μM to identify inhibition >50% .
- Pathway Analysis : RNA-seq of treated vs. untreated MCF-7 cells to map differentially expressed genes (e.g., apoptosis markers BAX/BCL-2) .
Data Contradictions and Resolution
Q. Q6: How should researchers address discrepancies in reported LogP values (e.g., 2.5 vs. 2.65)?
Methodological Answer:
- Experimental Reassessment : Measure LogP via shake-flask method (octanol/water partitioning) under standardized pH (7.4) and temperature (25°C) .
- Computational Validation : Compare results from software (e.g., MarvinSketch, ChemAxon) and QSAR models to identify outliers .
- Source Analysis : Exclude data from non-peer-reviewed platforms (e.g., benchchem.com ) and prioritize PubChem or journal studies .
Advanced Computational Modeling
Q. Q7: What strategies improve docking accuracy for this compound’s benzimidazole-anthraquinone hybrid?
Methodological Answer:
- Flexible Docking : Use AutoDock Vina with side-chain flexibility for target proteins (e.g., PARP-1) to account for induced-fit binding .
- Solvent Effects : Include explicit water molecules in MD simulations (NAMD, 100 ns) to refine binding free energy calculations .
- Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays (R² > 0.85 indicates reliability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
